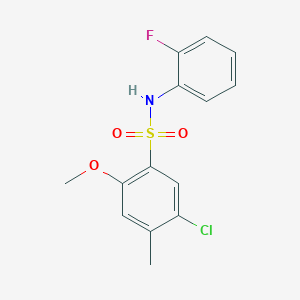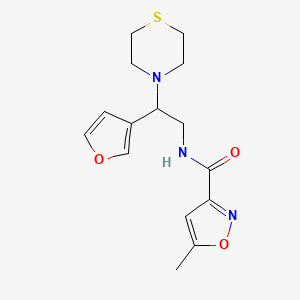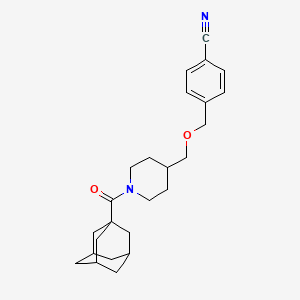![molecular formula C20H19FN4OS B2440435 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide CAS No. 728888-45-7](/img/structure/B2440435.png)
2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Derivative Formation
This compound is central in the synthesis of various heterocycles. It's used in the creation of diverse compounds with potential antimicrobial properties. For instance, Darwish et al. (2014) utilized a cyanoacetamide derivative to synthesize a variety of heterocycles, highlighting the molecule's reactive nature and potential in forming compounds with significant biological activity, including antibacterial and antifungal properties. Similar synthetic pathways and antimicrobial evaluations were discussed by Kumar et al. (2010) and Ramalingam et al. (2019), emphasizing the compound's role in developing new chemical entities with potential therapeutic applications (Darwish, Atia, & Farag, 2014), (Kumar, Laxminarayana, Ramesh, Sreenivasulu, & Chary, 2010), (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Exploring Photophysical Properties
The compound is also involved in studies exploring photophysical properties. Davis and Abelt (2005) reported on the synthesis and photophysical properties of derivatives that have a quinuclidine substructure, providing insights into their fluorescent behavior in different solvents. This kind of research helps in understanding the compound's behavior under various conditions, which could be crucial for its applications in fields like material science or photodynamic therapy (Davis & Abelt, 2005).
Pharmaceutical Applications
Naphthyridin derivatives, a class to which this compound belongs, are known for their pharmaceutical relevance. Venkateshwarlu et al. (2012) synthesized novel derivatives and explored their potential pharmaceutical applications, demonstrating the compound's versatility and importance in medicinal chemistry. This aligns with the findings of Thompson et al. (2005) who also explored derivatives as inhibitors of certain receptors, pointing towards the compound's role in the development of new therapeutic agents (Venkateshwarlu, Chaitanya, & Dubey, 2012), (Thompson et al., 2005).
Structural Analysis and Characterization
The compound's derivatives also undergo structural analysis to ascertain their configurations and potential biological activities. Guillon et al. (2017) reported the structural characterization of a derivative, highlighting the molecule's role in forming compounds with potential antiproliferative activity towards certain cancer cell lines. This structural characterization is crucial for understanding the compound's potential in drug development and therapeutic applications (Guillon, Montoir, Marchivie, Duflos, & Bazin, 2017).
Safety and Hazards
properties
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c21-16-3-1-13(2-4-16)11-23-18(26)12-27-20-15(10-22)9-17-19(24-20)14-5-7-25(17)8-6-14/h1-4,9,14H,5-8,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRICNXUHWSJBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NCC4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2440355.png)

![N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2440357.png)



![N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B2440367.png)
![tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate](/img/structure/B2440368.png)
![N-(2-methoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2440369.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2440372.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2440373.png)